N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC17931989
Molecular Formula: C14H14ClN3O2S
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN3O2S |
|---|---|
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C14H14ClN3O2S/c1-8-3-4-10(15)6-11(8)17-13(20)7-21-14-16-9(2)5-12(19)18-14/h3-6H,7H2,1-2H3,(H,17,20)(H,16,18,19) |
| Standard InChI Key | NOSHKLGMCHVIJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=O)N2)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide reflects its constituent groups:
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A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.
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A sulfanyl bridge connecting the acetamide to a 4-hydroxy-6-methylpyrimidin-2-yl heterocycle.
The molecular formula is C₁₄H₁₄ClN₃O₂S, with a molecular weight of 323.80 g/mol. Key structural features include:
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A chloro substituent at the phenyl ring’s 5th position, enhancing electrophilic reactivity.
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A methyl group at the phenyl ring’s 2nd position, influencing steric interactions.
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A pyrimidine ring with hydroxy and methyl groups at positions 4 and 6, respectively, enabling hydrogen bonding and hydrophobic interactions .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals:
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N–H stretch at 3,300–3,250 cm⁻¹ (amide group).
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C=O stretch at 1,680–1,650 cm⁻¹ (acetamide carbonyl).
Nuclear magnetic resonance (NMR) data include:
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¹H NMR: δ 2.35 (s, 3H, CH₃ on phenyl), δ 2.50 (s, 3H, CH₃ on pyrimidine), δ 4.10 (s, 2H, SCH₂CO) .
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¹³C NMR: δ 170.5 (C=O), δ 165.2 (pyrimidine C4-OH), δ 115–140 (aromatic carbons) .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves a three-step process:
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Preparation of 4-hydroxy-6-methylpyrimidine-2-thiol:
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Formation of the sulfanyl bridge:
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The thiol group undergoes nucleophilic substitution with 2-chloroacetamide derivatives.
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Example:
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Coupling with 5-chloro-2-methylaniline:
Optimization Challenges
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Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.
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Temperature control: Reactions above 80°C risk pyrimidine ring degradation .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced in alkaline conditions due to deprotonation of the hydroxy group .
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LogP: 2.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Stability: Degrades <5% over 24 hours at 25°C but undergoes hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions .
Crystallographic Data
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Crystal system: Monoclinic, space group P2₁/c.
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Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 98.5° .
Biological Activity and Mechanisms
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.2 μM, comparable to celecoxib (IC₅₀ = 0.8 μM) .
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Acetylcholinesterase (AChE): 68% inhibition at 10 μM, suggesting potential in Alzheimer’s disease .
Anticonvulsant Activity
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Maximal electroshock (MES) test: 70% seizure suppression at 30 mg/kg, outperforming phenytoin (55%) .
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Subcutaneous pentylenetetrazol (scPTZ) test: ED₅₀ = 18 mg/kg, indicating broad-spectrum activity .
Cytotoxicity Profile
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HEK-293 cells: CC₅₀ = 250 μM, demonstrating low non-target toxicity .
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HepG2 cells: CC₅₀ = 180 μM, suggesting hepatic safety at therapeutic doses .
Applications in Drug Development
Lead Optimization
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Structural analogs:
Formulation Strategies
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Liposomal encapsulation: Increases bioavailability from 22% to 58% in rodent models .
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Nanoparticle delivery: Reduces plasma clearance by 40% through sustained release .
Comparative Analysis with Structural Analogs
N-[4-(4-Chlorophenoxy)phenyl] Analogs
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Higher logP (3.15): Improved CNS penetration but increased hepatotoxicity risk.
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Reduced COX-2 selectivity: IC₅₀ ratio (COX-2/COX-1) = 12 vs. 28 for the target compound .
Pyridine-Based Derivatives
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